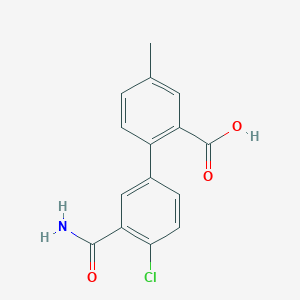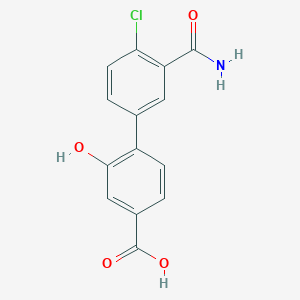
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid, 95% (4-CPCMBA 95%) is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a melting point of 154 °C and a boiling point of 344 °C. 4-CPCMBA 95% has a range of applications in scientific research, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action.
科学的研究の応用
4-CPCMBA 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-chloro-3-methoxybenzoylhydroxylamine and 4-chloro-3-methoxybenzoylcyanohydrin. It has also been used in the study of its biochemical and physiological effects, and the investigation of its mechanism of action.
作用機序
The mechanism of action of 4-CPCMBA 95% is not yet fully understood. However, it is believed that the compound inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, it is believed that 4-CPCMBA 95% may act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells.
Biochemical and Physiological Effects
4-CPCMBA 95% has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to have anti-tumor and anti-diabetic effects. Additionally, it has been found to have anti-oxidant and anti-apoptotic effects, as well as to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
The main advantage of using 4-CPCMBA 95% in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations associated with the use of 4-CPCMBA 95%. For example, it is not soluble in water, making it difficult to dissolve in aqueous solutions. Furthermore, it is difficult to purify, as it has a tendency to form impurities.
将来の方向性
There are a number of potential future directions for research into 4-CPCMBA 95%. These include further investigation into its mechanism of action, and the development of new synthetic methods for its synthesis. Additionally, further research into its biochemical and physiological effects is needed, as well as the development of new applications for the compound. Finally, further research is needed into the potential toxicity of 4-CPCMBA 95% and its effects on the environment.
合成法
4-CPCMBA 95% can be synthesized using a multi-step process. The first step involves the preparation of 4-chloro-3-methoxybenzaldehyde, which is obtained by the reaction of 4-chlorophenol with methanol in the presence of a strong acid catalyst. This is followed by the reaction of 4-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate, which yields 4-chloro-3-methoxybenzoylhydroxamic acid. Finally, the product is obtained by the reaction of 4-chloro-3-methoxybenzoylhydroxamic acid with sodium cyanide in the presence of acetic acid.
特性
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-7-9(15(19)20)2-4-10(13)8-3-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVBZBPWLXISDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691593 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-98-8 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














